molecular formula C7H15NO3S B3131150 (1-(Methylsulfonyl)piperidin-2-yl)methanol CAS No. 349403-28-7

(1-(Methylsulfonyl)piperidin-2-yl)methanol

Cat. No. B3131150
CAS RN: 349403-28-7
M. Wt: 193.27 g/mol
InChI Key: FLCRKCCKSJQLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-(Methylsulfonyl)piperidin-2-yl)methanol” is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.27 g/mol . It is a solid substance and is used for research purposes.


Synthesis Analysis

Piperidines, including “(1-(Methylsulfonyl)piperidin-2-yl)methanol”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of substituted piperidines is an important task of modern organic chemistry . There have been many reviews concerning specific methods of piperidine synthesis .


Molecular Structure Analysis

The InChI code for “(1-(Methylsulfonyl)piperidin-2-yl)methanol” is 1S/C7H15NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3 .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

“(1-(Methylsulfonyl)piperidin-2-yl)methanol” is a solid substance . It has a molecular weight of 193.27 g/mol .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines, including derivatives like (1-Methanesulfonylpiperidin-2-yl)methanol , serve as essential building blocks in drug development. Their six-membered heterocyclic structure with one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active compounds. Researchers explore various synthetic methods to create substituted piperidines, which are then evaluated for their pharmacological potential . In this context, (1-Methanesulfonylpiperidin-2-yl)methanol could be a valuable scaffold for designing novel drugs.

Spiropiperidines in Organic Synthesis

Spiropiperidines, a class of piperidine derivatives, have unique structural features due to the spiro connection between the piperidine ring and another moiety. Researchers have used these compounds in diverse synthetic transformations, such as cyclizations, annulations, and multicomponent reactions(1-Methanesulfonylpiperidin-2-yl)methanol could participate in such reactions, leading to novel spiropiperidine derivatives with potential applications .

Terahertz Tagging Applications

Organic molecules containing amide and/or urea groups exhibit resonance in the terahertz frequency range (0.1-10 THz). These compounds are of interest for terahertz tagging applications. While specific studies on (1-Methanesulfonylpiperidin-2-yl)methanol are not mentioned, its structural motifs may contribute to this field .

Hydrogenation Catalysts

Piperidine derivatives can serve as ligands or catalysts in hydrogenation reactions. Researchers explore their use in asymmetric synthesis and other transformations. Investigating the catalytic properties of (1-Methanesulfonylpiperidin-2-yl)methanol could reveal its potential as a hydrogenation catalyst .

Biological Evaluation

Understanding the biological activity of piperidine derivatives is crucial. Researchers assess their effects on various biological targets, such as enzymes, receptors, and ion channels(1-Methanesulfonylpiperidin-2-yl)methanol could be evaluated for its interactions with specific proteins or cellular pathways, potentially leading to therapeutic applications .

Alkaloid Synthesis

Piperidines are also found in natural products, including alkaloids. Investigating the biosynthesis of alkaloids and their structural similarities to synthetic piperidines can provide insights into the role of these compounds in nature. While (1-Methanesulfonylpiperidin-2-yl)methanol is not directly linked to alkaloids, understanding its reactivity and potential biosynthetic pathways could be valuable .

Safety and Hazards

The safety information available indicates that “(1-(Methylsulfonyl)piperidin-2-yl)methanol” may be harmful . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

Future Directions

Piperidines, including “(1-(Methylsulfonyl)piperidin-2-yl)methanol”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

(1-methylsulfonylpiperidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCRKCCKSJQLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278728
Record name 1-(Methylsulfonyl)-2-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Methylsulfonyl)piperidin-2-yl)methanol

CAS RN

349403-28-7
Record name 1-(Methylsulfonyl)-2-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349403-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methylsulfonyl)-2-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 1-(methylsulfonyl)piperidine-2-carboxylate (6.9 g, 29.3 mmol) in anhydrous tetrahydrofuran (40 mL) was added slowly to a stirring suspension of lithium aluminum hydride (1.5 g, 40 mmol) in anhydrous tetrahydrofuran (80 mL) kept at 0° C. with an external ice bath. After fifteen minutes, the ice bath was removed and the reaction was allowed to warm to ambient temperature and stirred for an additional 4.5 hours. The mixture was cooled to 0° C., and water (1.5 mL) was added dropwise, followed by aqueous sodium hydroxide (1.5 mL), and water (4.5 mL). The mixture was stirred for 15 mins at room temperature, followed by the addition of magnesium sulfate and additional stirring. The mixture was filtered through Celite, washed three times with ether, and the combined organic fractions concentrated under reduced pressure. The crude residue was passed through a pad of silica gel, washing with ethyl acetate, to give the desired product as a clear liquid (4.9 g, 87%). 1H NMR (CDCl3, 300 MHz) δ 4.06-4.03 (m, 1H), 3.96-3.92 (dd, 1H, J=11.1, 9.3 Hz), 3.73-3.68 (br d, 1H, J=14.1 Hz), 3.61-3.56 (dd, 1H, J=11.1, 4.8 Hz), 3.12-3.03 (br t, 1H, J=12.1 Hz), 2.96 (s, 3H), 2.17 (br s, 1H), 1.74-1.47 (m, 6H).
Name
Ethyl 1-(methylsulfonyl)piperidine-2-carboxylate
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(Methylsulfonyl)piperidin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(Methylsulfonyl)piperidin-2-yl)methanol
Reactant of Route 3
(1-(Methylsulfonyl)piperidin-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-(Methylsulfonyl)piperidin-2-yl)methanol
Reactant of Route 5
(1-(Methylsulfonyl)piperidin-2-yl)methanol
Reactant of Route 6
(1-(Methylsulfonyl)piperidin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.